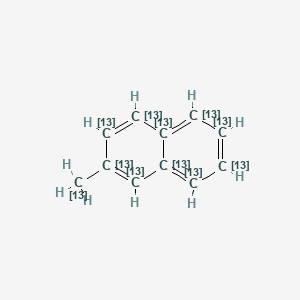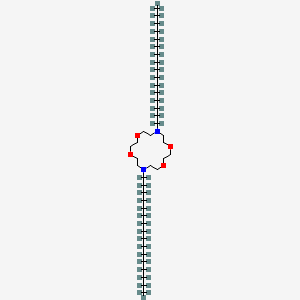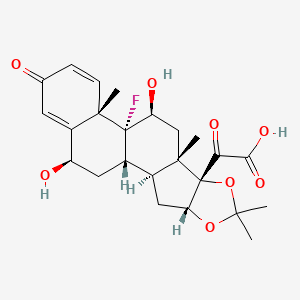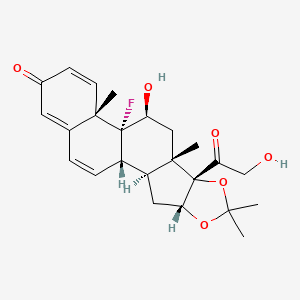
Guanfacina-13C, 15N3
Descripción general
Descripción
Guanfacina-13C,15N3 es una forma marcada de guanfacina, donde los isótopos carbono-13 y nitrógeno-15 se incorporan en la estructura molecular. La guanfacina en sí es un agonista del receptor adrenérgico alfa-2A noradrenérgico activo por vía oral, conocido por su alta selectividad hacia el subtipo de receptor alfa-2A. Se utiliza principalmente en el tratamiento del trastorno por déficit de atención e hiperactividad (TDAH) y la hipertensión .
Aplicaciones Científicas De Investigación
Guanfacina-13C,15N3 se utiliza ampliamente en la investigación científica debido a su marcado isotópico, que permite una cuantificación y un seguimiento precisos en varios estudios. Algunas aplicaciones clave incluyen:
Química: Se utiliza como estándar interno en espectrometría de masas para la cuantificación de la guanfacina.
Biología: Se utiliza en estudios que investigan la farmacocinética y el metabolismo de la guanfacina.
Medicina: Se utiliza en la investigación sobre el TDAH y la hipertensión para comprender el mecanismo de acción y la eficacia del fármaco.
Industria: Se aplica en el desarrollo de nuevos fármacos y en procesos de control de calidad
Mecanismo De Acción
Guanfacina-13C,15N3, como la guanfacina, actúa como un agonista del receptor adrenérgico alfa-2A. Este receptor está involucrado en la inhibición de la liberación de norepinefrina, lo que lleva a una reducción de la actividad del sistema nervioso simpático. El compuesto aumenta la eficacia de la transmisión de señales en la corteza prefrontal, mejorando la memoria de trabajo y la atención. También promueve el crecimiento y la maduración de las espinas dendríticas en las neuronas piramidales, que están asociadas con las funciones cognitivas .
Compuestos similares:
Clonidina: Otro agonista del receptor adrenérgico alfa-2 utilizado en el tratamiento de la hipertensión y el TDAH.
Dexmedetomidina: Un agonista selectivo del receptor adrenérgico alfa-2 utilizado como sedante y analgésico.
Tizanidina: Un agonista del receptor adrenérgico alfa-2 utilizado como relajante muscular.
Singularidad: Guanfacina-13C,15N3 es única debido a su marcado isotópico, que permite estudios farmacocinéticos y metabólicos detallados. Esto la convierte en una herramienta valiosa en la investigación científica, proporcionando información que no es posible con compuestos no marcados .
Análisis Bioquímico
Biochemical Properties
Guanfacine-13C, 15N3 interacts with α2-adrenergic receptors (α2-ARs), specifically the α2A subtype . It has K i values of 93, 1,380, and 3,890 nM for α2A-, α2B-, and α2C-ARs, respectively, in a radioligand binding assay . It also binds to the imidazoline receptor 1 .
Cellular Effects
Guanfacine-13C, 15N3, like Guanfacine, binds to adrenergic receptors in the central nervous system . It lowers blood pressure in hypertensive rats in a dose-dependent manner . It also improves spatial working memory deficits induced by hypobaric hypoxia in rats .
Molecular Mechanism
Guanfacine-13C, 15N3 exerts its effects at the molecular level through binding interactions with α2-adrenergic receptors and imidazoline receptor 1 . It acts as an agonist, activating these receptors and influencing downstream signaling pathways .
Temporal Effects in Laboratory Settings
It is known that Guanfacine has a long half-life, suggesting that Guanfacine-13C, 15N3 may also exhibit stability over time .
Dosage Effects in Animal Models
In animal models, Guanfacine-13C, 15N3 has been shown to lower blood pressure in hypertensive rats in a dose-dependent manner . Specific threshold effects or toxic effects at high doses have not been reported.
Metabolic Pathways
Guanfacine is known to undergo hepatic metabolism, primarily by the cytochrome P450 enzyme CYP3A4 .
Transport and Distribution
Guanfacine is known to cross the blood-brain barrier, suggesting that Guanfacine-13C, 15N3 may also be distributed in the brain .
Subcellular Localization
Given its interaction with adrenergic receptors, it is likely to be found in areas of the cell where these receptors are located, such as the cell membrane .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de Guanfacina-13C,15N3 implica la incorporación de isótopos estables carbono-13 y nitrógeno-15 en la molécula de guanfacina. El proceso generalmente comienza con la preparación de precursores marcados isotópicamente, seguidos de su incorporación en la estructura de la guanfacina a través de una serie de reacciones químicas. La ruta sintética exacta y las condiciones de reacción pueden variar, pero generalmente implican pasos como la halogenación, la aminación y la acilación .
Métodos de producción industrial: La producción industrial de Guanfacina-13C,15N3 sigue rutas sintéticas similares, pero a una escala mayor. El proceso implica medidas de control de calidad rigurosas para garantizar la pureza y el marcado isotópico del producto final. La producción se lleva a cabo en condiciones controladas para mantener la estabilidad e integridad del compuesto marcado isotópicamente .
Análisis De Reacciones Químicas
Tipos de reacciones: Guanfacina-13C,15N3 puede sufrir varias reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse en condiciones específicas para formar los productos oxidados correspondientes.
Reducción: Las reacciones de reducción pueden convertir Guanfacina-13C,15N3 en formas reducidas.
Sustitución: El compuesto puede participar en reacciones de sustitución, donde un grupo funcional es reemplazado por otro.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Se utilizan agentes reductores como el hidruro de aluminio y litio y el borohidruro de sodio.
Sustitución: Se emplean reactivos como los halógenos y los nucleófilos en reacciones de sustitución.
Productos principales: Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados oxidados, mientras que la reducción puede producir formas reducidas del compuesto .
Comparación Con Compuestos Similares
Clonidine: Another alpha-2 adrenergic receptor agonist used in the treatment of hypertension and ADHD.
Dexmedetomidine: A selective alpha-2 adrenergic receptor agonist used as a sedative and analgesic.
Tizanidine: An alpha-2 adrenergic receptor agonist used as a muscle relaxant.
Uniqueness: Guanfacine-13C,15N3 is unique due to its isotopic labeling, which allows for detailed pharmacokinetic and metabolic studies. This makes it a valuable tool in scientific research, providing insights that are not possible with non-labeled compounds .
Propiedades
IUPAC Name |
N-[bis(15N)(azanyl)(113C)methylidene]-2-(2,6-dichlorophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2N3O/c10-6-2-1-3-7(11)5(6)4-8(15)14-9(12)13/h1-3H,4H2,(H4,12,13,14,15)/i9+1,12+1,13+1,14+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INJOMKTZOLKMBF-DATIIYMNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CC(=O)N=C(N)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)CC(=O)[15N]=[13C]([15NH2])[15NH2])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70675628 | |
| Record name | N-{Bis[(~15~N)amino](~13~C)methylidene}-2-(2,6-dichlorophenyl)(~15~N)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70675628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189924-28-4 | |
| Record name | N-{Bis[(~15~N)amino](~13~C)methylidene}-2-(2,6-dichlorophenyl)(~15~N)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70675628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the primary application of Guanfacine-13C, 15N3 in the presented research?
A1: Guanfacine-13C, 15N3 serves as an internal standard (IS) in a newly developed high-performance liquid chromatography-mass spectrometry (HPLC-MS/MS) method for quantifying Guanfacine in human plasma []. This method is crucial for bioequivalence and pharmacokinetic studies of Guanfacine.
Q2: Why is Guanfacine-13C, 15N3 chosen as the internal standard instead of other compounds?
A2: The article highlights that using Guanfacine-13C, 15N3 as the IS eliminates the issue of ion suppression in the plasma matrix, a common challenge in mass spectrometry analysis []. This stable isotope-labeled version of Guanfacine allows for accurate and reliable quantification of the drug in biological samples.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


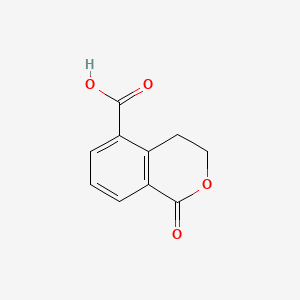

![6-[4-(1H-imidazol-1-yl)phenoxy]-N,N-dimethyl-1-hexanamine, dihydrochloride](/img/structure/B564408.png)






